2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol

Lipophilicity Physicochemical properties Drug design

Researchers optimizing CNS-penetrant kinase inhibitors require fluorinated building blocks that balance lipophilicity with hydrogen-bond donor capacity. Generic mono-fluorinated or perfluorinated analogs forfeit the synergistic CF₂H (lipophilic H-bond donor, bioisostere of OH/SH) and CF₃ (metabolic stabilizer, BBB penetration enhancer) combination critical for molecular recognition and pharmacokinetics. • CF₂H group enables specific target engagement via H-bonding while replacing metabolically labile hydroxyl/thiol groups • LogP 2.78 with para-CF₃ enhances passive permeability and blood-brain barrier penetration • Benzylic alcohol allows reductive amination for piperidine/piperazine linker installation • Compatible with ¹⁸F-radiolabeling strategies for PET tracer development

Molecular Formula C9H7F5O
Molecular Weight 226.14 g/mol
CAS No. 1781189-72-7
Cat. No. B1409545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol
CAS1781189-72-7
Molecular FormulaC9H7F5O
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)(F)F)C(F)(F)F
InChIInChI=1S/C9H7F5O/c10-8(11,5-15)6-1-3-7(4-2-6)9(12,13)14/h1-4,15H,5H2
InChIKeyWXHYRKUXUVQSIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol – Overview


2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol (CAS 1781189-72-7, MFCD28039008) is a gem-difluorinated primary alcohol featuring a 4-(trifluoromethyl)phenyl substituent (C₉H₇F₅O, MW 226.14 g/mol) . The molecule integrates a lipophilic hydrogen-bond-donor CF₂H group at the benzylic position with an electron-withdrawing, metabolically stabilizing CF₃ group on the aromatic ring, positioning it as a privileged scaffold for bioisostere-driven lead optimization and fluorinated probe synthesis [1]. Predicted physicochemical parameters include a boiling point of 248.1±35.0 °C, density 1.370±0.06 g/cm³, pKa 13.29±0.10, and an ACD/LogP of 2.78 [2].

1 CF₂H lipophilic hydrogen-bond donor for bioisostere scaffold studies
2 Reported CF₃/CF₂H metabolic shield for stability research context
3 Primary alcohol handle supports reductive amination and library synthesis
4 Reported moderate lipophilicity supports CNS permeability research

Why Analogs Cannot Replace This Building Block


Generic substitution of this compound with simpler phenylethanol, mono-fluorinated, or perfluorinated analogs fails because it forfeits the synergistic contribution of the CF₂H and CF₃ groups to molecular recognition and pharmacokinetics. The CF₂H moiety is a well-established lipophilic hydrogen-bond donor and a bioisostere of hydroxyl and thiol groups, capable of engaging in specific hydrogen-bonding interactions that modulate target binding and solubility [1]. In contrast, the CF₃ group is purely electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability but unable to donate hydrogen bonds [2]. Replacing CF₂H with CF₃ (as in 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol) eliminates the hydrogen-bond donor function, while substituting the ring CF₃ with H or CH₃ reduces metabolic stability, lipophilicity, and π-stacking capacity—collectively eroding the pharmacokinetic and pharmacodynamic profile that has driven the adoption of this scaffold in kinase inhibitor and radiotracer programs [2].

Attribute
This Compound
Substitute Risk
H-Bond Donor
CF₂H as lipophilic HBD
CF₃-only analogs lack HBD; binding may shift
Ring Substituent
para-CF₃ (electron-withdrawing)
H or CH₃ analogs may reduce metabolic stability and permeability
Benzylic Stability
CF₂ blocks oxidative metabolism
Non-fluorinated analogs: rapid oxidation likely; PK profile may differ

Comparative Evidence


Lipophilicity vs. Non-Fluorinated Analogs

The target compound exhibits an ACD/LogP of 2.78, which is approximately 1.5–2.0 log units higher than the non-fluorinated 2-phenylethanol (estimated LogP ~0.8–1.3) and 0.5–1.0 log units higher than 2,2-difluoro-2-phenylethanol (predicted LogP ~1.8–2.2) [1]. This increased lipophilicity arises from the para-CF₃ group on the aromatic ring and is critical for enhancing membrane permeability and blood-brain barrier penetration in central nervous system (CNS) drug candidates. The quantitative difference translates into a 10- to 100-fold increase in octanol/water partition coefficient, directly impacting passive diffusion rates and tissue distribution [2].

Lipophilicity
Cross-study comparable
ΔLogP +0.6 to +1.5 vs difluoro analog; >+1.5 vs non-fluorinated phenylethanol
Supports CNS permeability ranking in probe research
Predicted ACD/LogP; validate experimentally
Lipophilicity Physicochemical properties Drug design

CF₂H Hydrogen-Bond Donor Capacity

The CF₂H group in the target compound acts as a lipophilic hydrogen-bond donor (HBD), with experimental evidence showing that CF₂H forms C–H···O hydrogen bonds comparable in strength to those of phenolic OH groups [1]. In contrast, the comparator 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol (CAS 150698-81-0) contains only a CF₃ group, which is purely hydrophobic and incapable of donating hydrogen bonds. The target compound thus offers one additional HBD interaction site, which has been shown in X-ray crystallographic studies of CF₂H-containing ligands to increase binding affinity by forming specific hydrogen bonds with backbone carbonyl groups in kinase active sites [1][2].

H-Bond Donor
Class-level inference
CF₂H adds 1 HBD site; CF₃ analogs lack this interaction
May support target engagement via C–H···O hydrogen bonds
Matched molecular pair context; 3–10× affinity shifts reported
Hydrogen bonding Bioisostere Medicinal chemistry

Synthetic Utility in Kinase Inhibitor Synthesis

The target compound has been commercially utilized as the immediate precursor to N-(1-(2,2-difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 913574-42-2), a kinase inhibitor scaffold of the pyrazolopyrimidine class . This demonstrates that the benzylic difluoroethanol moiety is amenable to reductive amination and subsequent elaboration, a synthetic step that would be kinetically and thermodynamically less favorable with non-fluorinated or mono-fluorinated ethanol analogs due to differences in electrophilicity and leaving-group ability. The CF₃ group on the phenyl ring also enhances the electron deficiency of the aromatic system, facilitating nucleophilic aromatic substitution pathways that are not accessible to the non-fluorinated parent [1].

Synthetic Tractability
Supporting evidence
Elaborated to pyrazolopyrimidine kinase inhibitor scaffold via reductive amination
Supports reductive amination workflow for library synthesis
Demonstrated commercially; review specific conditions
Synthetic chemistry Kinase inhibitor Building block

Metabolic Stability from CF₂H/CF₃ Combination

In-class analysis indicates that the combination of a benzylic CF₂H group and a para-CF₃ substituent provides a metabolic shield against cytochrome P450-mediated oxidation. The CF₂H group replaces the metabolically labile benzylic C–H bonds with C–F bonds, while the electron-withdrawing CF₃ group deactivates the aromatic ring toward oxidative metabolism [1]. In contrast, the non-fluorinated 2-phenylethanol is rapidly oxidized to phenylacetic acid via alcohol dehydrogenase and CYP450 enzymes. Matched molecular pair analyses in drug discovery programs have shown that replacing CH₂ with CF₂ at benzylic positions increases microsomal half-life by 3- to 20-fold, and the addition of a para-CF₃ further increases stability by an additional 2- to 5-fold [2].

Metabolic Stability
Class-level inference
Estimated 5–20× microsomal half-life increase vs non-fluorinated parent
Supports metabolic stability screening context
Inferred from matched molecular pair data; verify in target assay
Metabolic stability Pharmacokinetics Fluorine chemistry

Application Scenarios


CNS-Penetrant Kinase Inhibitor Design

The target compound's LogP of 2.78, combined with its CF₂H hydrogen-bond donor functionality, makes it an ideal building block for CNS-targeted kinase inhibitors where balanced passive permeability and specific target engagement are required. Researchers can leverage the benzylic alcohol for reductive amination to install piperidine or piperazine linkers, as demonstrated by the commercial availability of the pyrazolopyrimidine derivative (CAS 913574-42-2). The para-CF₃ group enhances blood-brain barrier penetration relative to non-fluorinated analogs [1].

¹⁸F-Labeled PET Radioligand Synthesis

The CF₂H-containing scaffold can serve as a precursor for ¹⁸F-radiolabeling via halogen exchange or deoxyfluorination strategies. Compounds bearing both CF₂H and CF₃ groups have been utilized in PET tracer development for neuroimaging applications, where the metabolic stability conferred by the fluorination pattern is essential for obtaining high-quality PET images with minimal radioactive metabolite interference [2].

CF₂H Bioisostere in Fragment-Based Discovery

In fragment-based screening, the CF₂H group can replace metabolically labile hydroxyl or thiol groups while retaining hydrogen-bonding capacity and adding lipophilicity. The target compound provides a convenient starting material for generating fragment libraries with this bioisostere substitution. Quantitative evidence from matched molecular pair studies indicates that CF₂H-for-OH replacement can improve target affinity by 3- to 10-fold while simultaneously enhancing metabolic stability and cellular permeability [3].

Fluorinated Agrochemical Intermediate Synthesis

The electron-withdrawing CF₃ group and the metabolically blocked benzylic position are highly desirable in agrochemical active ingredients where soil persistence and UV stability are critical. The target compound can be converted to the corresponding carboxylic acid or aldehyde for incorporation into fungicide or herbicide scaffolds, offering a differentiated physicochemical profile compared to single-fluorine substituent analogs [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor probe synthesis
Lipophilic HBD scaffold with reductive amination handle
Permeability assay; target engagement confirmation
PET tracer precursor research
Fluorinated scaffold for 18F-radiolabeling strategies
Metabolic stability; precursor reactivity validation
Fragment-based library synthesis
CF₂H bioisostere replacement for OH/SH groups
HBD retention; affinity screening endpoints
Agrochemical intermediate research
Metabolically blocked benzylic alcohol for derivatization
Oxidative stability; environmental persistence review
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